2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide
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Overview
Description
2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro-substituted benzamide core, which is further functionalized with a pyridin-3-ylsulfonylamino group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-chlorobenzoic acid and 3-aminopyridine.
Formation of Benzamide: 2-chlorobenzoic acid is converted to 2-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with ammonia to form 2-chlorobenzamide.
Sulfonylation: The 3-aminopyridine is sulfonylated using chlorosulfonic acid to form 3-pyridylsulfonyl chloride.
Coupling Reaction: Finally, the 2-chlorobenzamide is coupled with 3-pyridylsulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfinyl or sulfide group, while the pyridine ring can undergo oxidation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfinyl or sulfide derivatives.
Hydrolysis: Formation of 2-chlorobenzoic acid and 3-aminopyridine.
Scientific Research Applications
2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways Involved: The exact pathways depend on the specific biological context but may include inhibition of kinases or modulation of G-protein coupled receptors.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(pyridin-2-ylsulfonylamino)benzamide: Similar structure but with the pyridine ring attached at a different position.
2-Chloro-6-(pyridin-4-ylsulfonylamino)benzamide: Another positional isomer with the pyridine ring attached at the 4-position.
2-Chloro-6-(quinolin-3-ylsulfonylamino)benzamide: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
2-Chloro-6-(pyridin-3-ylsulfonylamino)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its isomers and analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-6-(pyridin-3-ylsulfonylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-9-4-1-5-10(11(9)12(14)17)16-20(18,19)8-3-2-6-15-7-8/h1-7,16H,(H2,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUIHJPKVCEPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)N)NS(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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